2-Bromothiazol-4-amine

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Materials Science

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are a cornerstone of modern science. rroij.com In medicinal chemistry, these compounds are of critical importance, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold. nih.gov Their prevalence stems from their ability to interact with a wide array of biological targets, including enzymes and receptors, leading to their use in developing a multitude of therapeutic agents such as antibiotics, anticancer drugs, and anti-inflammatory agents. nih.govijprajournal.com The presence of heteroatoms like nitrogen, sulfur, and oxygen in the ring structure imparts unique physicochemical properties, allowing for the fine-tuning of a molecule's solubility, lipophilicity, and hydrogen bonding capacity to optimize its therapeutic efficacy and safety profile. nih.govmsesupplies.com

In the realm of materials science, heterocyclic compounds are prized for their versatile electronic and optical properties. numberanalytics.com This has led to their incorporation into a variety of advanced materials, including conducting polymers, organic semiconductors, and dyes. numberanalytics.comopenaccessjournals.com The ability to tailor the molecular structure of these compounds allows for the development of materials with specific functionalities for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. numberanalytics.com

Overview of 2-Aminothiazole (B372263) Scaffolds and their Broad Biological Activities

Among the vast family of heterocyclic compounds, the 2-aminothiazole (2-AT) scaffold holds a privileged position in drug discovery and medicinal chemistry. nih.govresearchgate.net This five-membered ring containing both sulfur and nitrogen is a key structural feature in numerous approved drugs. nih.gov The 2-aminothiazole core is recognized for its wide range of biological activities, which has spurred extensive research into its derivatives. mdpi.comresearchgate.net

The versatility of the 2-aminothiazole scaffold has led to the development of compounds with a remarkable spectrum of therapeutic potential. nih.gov These include agents with anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties. researchgate.netscholarsresearchlibrary.com The amino group at the 2-position provides a crucial point for chemical modification, allowing for the synthesis of a diverse library of derivatives with enhanced potency and selectivity for various biological targets. researchgate.netmdpi.com

Positioning of 2-Bromothiazol-4-amine within the Thiazole (B1198619) Class

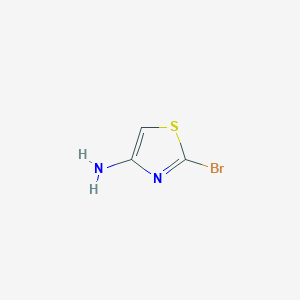

This compound is a specific derivative within the broader class of 2-aminothiazoles. Its structure is characterized by a thiazole ring with a bromine atom at the 2-position and an amino group at the 4-position. This particular arrangement of substituents makes it a valuable and reactive intermediate in organic synthesis. The presence of the bromine atom, a good leaving group, facilitates a variety of chemical transformations, particularly nucleophilic substitution and cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, making this compound a key building block for the synthesis of more complex and potentially bioactive molecules. bldpharm.com Its utility extends to the creation of novel compounds for investigation in medicinal chemistry and materials science. chemshuttle.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVNVCUJPRPMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604740 | |

| Record name | 2-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-33-3 | |

| Record name | 2-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 2 Bromothiazol 4 Amine and Its Derivatives

Electrophilic Aromatic Substitution Reactions

The thiazole (B1198619) ring in 2-Bromothiazol-4-amine is generally less reactive towards electrophilic aromatic substitution compared to more electron-rich aromatic systems like benzene (B151609). This is due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms within the ring. lookchem.com However, the presence of the strongly activating amino group at the 4-position directs electrophiles to the C5 position. researchgate.net

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution, a key reaction for the derivatization of this compound. This reactivity is enhanced by the electron-withdrawing character of the thiazole ring.

Reactions with Amines to Form Amides or other Derivatives

This compound can react with various primary and secondary amines to displace the bromine atom and form 2-amino-substituted thiazole derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent. For example, reacting 2-bromothiazole (B21250) with amines like morpholine, piperidine, or pyrrolidine (B122466) can yield the corresponding 2-aminothiazole (B372263) derivatives. rsc.org Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed aminations have also been developed as efficient methods for this transformation, even under microwave irradiation to reduce reaction times. core.ac.uk

It has been observed that direct acylation of 2-amino-4-bromothiazole (B130272) can result in low yields and the formation of multiple products. rsc.orgrsc.org A more effective strategy involves the protection of the amino group, for instance as a Boc-carbamate, followed by the desired substitution and subsequent deprotection. rsc.orgrsc.org

Displacement by Various Nucleophiles

A range of other nucleophiles can displace the bromine atom at the 2-position. These include thiols and alkoxides, which react under basic conditions in solvents like DMF or THF to yield the corresponding thioethers and ethers. For instance, the bromine in 2-amino-4-methyl-5-bromothiazole can be displaced by a thiophenoxide anion. cdnsciencepub.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also be employed to form new carbon-carbon bonds at the 2-position by reacting with boronic acids.

Reactions Involving the Amino Group

The amino group at the 4-position is a key site for various chemical modifications, allowing for the synthesis of a wide array of derivatives.

Acylation and Derivatization of the Amino Moiety

The amino group of this compound readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. mdpi.com For example, treatment with acetic anhydride (B1165640) in acetic acid yields N-(4-bromothiazol-2-yl)acetamide. However, direct acylation can sometimes be problematic, leading to mixtures of products, including bis-acylated derivatives. rsc.orgrsc.org To circumvent this, protecting the amino group before carrying out other transformations is a common strategy. rsc.orgrsc.org The resulting amides can be valuable intermediates for further functionalization.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 4-bromothiazol-2-amine | Acetic anhydride | N-(4-bromothiazol-2-yl)acetamide | Acetic acid, reflux | 49% | |

| 2-amino-4-bromothiazole | O-acetylsalicyloyl chloride | 2-(2-acetoxybenzamido)-4-bromothiazole | THF, Et3N | 17% | rsc.org |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.orgunacademy.com The resulting diazonium salt is a versatile intermediate.

These diazonium salts can undergo various subsequent reactions. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by a halide (chloro, bromo) or a cyano group using the corresponding copper(I) salt. nih.gov They can also be used in coupling reactions with activated aromatic compounds to form azo dyes. However, the stability of thiazole diazonium salts can be a challenge, and the reaction conditions need to be carefully controlled to avoid decomposition. ias.ac.in

| Starting Material | Reagents | Product | Notes | Reference |

| 2-aminothiazole | NaNO₂, HCl, CuCl | 2-chlorothiazole | Diazotization followed by Sandmeyer reaction. | ias.ac.in |

| 2-aminothiazole-4-carboxylate | H₃PO₄, HNO₃, HBr, Cu | Ethyl 2-bromothiazole-4-carboxylate | Diazotization and subsequent bromination. | ias.ac.in |

Ring Transformations and Rearrangements

The thiazole ring of this compound is a hub of reactivity, allowing for various transformations.

Aromatic Nucleophilic Substitution Mechanisms

The bromine atom at the 2-position of this compound is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a variety of functional groups onto the thiazole ring. Common nucleophiles used in these reactions include amines and thiols. These substitutions typically proceed in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent. The unique electronic properties conferred by the thiazole ring make it well-suited for such transformations, including metal-catalyzed cross-coupling reactions.

A general scheme for nucleophilic substitution is as follows:

Reaction: Displacement of the bromine atom at the 2-position by a nucleophile.

Reagents: Nucleophiles such as amines or thiols.

Conditions: Often requires a base like sodium hydroxide in an appropriate solvent.

Boulton-Katritzky Rearrangement Considerations

While specific examples of the Boulton-Katritzky rearrangement involving this compound are not extensively detailed in the provided search results, this type of rearrangement is a known process in heterocyclic chemistry. It involves the isomerization of five-membered heterocyclic rings. For thiazole derivatives, this could potentially lead to the formation of other isomeric heterocyclic systems, thereby expanding the molecular diversity accessible from this starting material. Further research would be needed to determine the specific conditions under which this compound or its derivatives might undergo such a rearrangement.

Oxidation and Reduction Processes

The this compound molecule can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation of Nitrile Groups to Carboxylic Acids

In derivatives of this compound that contain a nitrile group, this group can be oxidized to a carboxylic acid. For instance, the synthesis of 2-Bromothiazol-4-amines can start from 3-Aryl-2-thiocyanatopropanenitriles. thieme-connect.de While the direct oxidation of a nitrile on the this compound ring is not explicitly described, the conversion of nitriles to carboxylic acids is a standard synthetic transformation, often achieved through hydrolysis under acidic or basic conditions.

Reductive Deamination Mechanisms

Reductive deamination, the removal of an amino group, can be a potential reaction pathway for this compound. While direct reductive deamination of this specific compound is not detailed, analogous strategies are known in amine chemistry. For instance, catalytic amination of nitro precursors is a method used in the synthesis of related compounds. The amino group of this compound could potentially be converted to a diazonium salt and subsequently removed, although this specific application requires further investigation.

Interaction with Biological Targets

This compound and its derivatives have shown potential in interacting with various biological targets, making them of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets like enzymes and receptors. The bromine at the 2-position is noted to enhance its reactivity and interaction with these biological targets. One identified mechanism of action is enzyme inhibition, where the compound may disrupt crucial metabolic pathways in microbes.

Derivatives of this compound are used in the synthesis of antiviral and antibacterial agents. Furthermore, it has been identified as a component in a Wnt/β-catenin signaling pathway agonist, which has implications for research in areas like osteoporosis. glpbio.comglpbio.com The interaction with such pathways suggests that derivatives of this compound can modulate cellular signaling, affecting gene expression and metabolism.

Table of Research Findings on Biological Interactions:

| Derivative/Compound Class | Biological Target/Application | Research Finding |

| This compound Derivatives | Antiviral and antibacterial agents | Used in the synthesis of these agents due to its favorable electronic properties for cross-coupling reactions. |

| This compound | Microbial enzymes | May inhibit specific enzymes, disrupting metabolic pathways essential for microbial survival. |

| Wnt/β-catenin agonist 3 (contains a 2-aminothiazole moiety) | Wnt/β-catenin signaling pathway | Acts as an agonist, which can be used for osteoporosis research. glpbio.comglpbio.com |

Nucleophilic Attack at Electrophilic Centers in Proteins or Enzymes

The presence of a bromine atom at the C-2 position of the thiazole ring renders this carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is a key aspect of its mechanism of action when interacting with biological targets like proteins and enzymes. evitachem.com In such interactions, nucleophilic amino acid residues within the protein's active or allosteric sites can displace the bromide ion, leading to the formation of a stable covalent bond.

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide range of protein targets, including kinases. researchgate.net While many derivatives act as reversible inhibitors, the introduction of a reactive electrophile, such as the bromo-substituent in this compound, provides a mechanism for covalent inhibition. This process can lead to irreversible modification of the target protein, resulting in prolonged or enhanced biological effects.

Research on related bromothiazole compounds has demonstrated this reactivity. For instance, studies on ethyl 4-bromothiazole-2-carboxylate indicate that its biological effects likely stem from its ability to engage in nucleophilic attack at electrophilic centers within enzymes. evitachem.com The C-2 position of the thiazole ring is particularly prone to nucleophilic attack, and this reactivity is further enhanced if the ring nitrogen is alkylated. uq.edu.au In the context of a protein binding pocket, cysteine or other nucleophilic residues are potential attackers. The reaction involves the displacement of the bromine atom, a good leaving group, by a nucleophile from the protein.

Quantum-chemical analyses on similar chloroacetamide derivatives bearing a thiazole scaffold have shown that structural and electronic properties significantly influence their bioactivity, with molecular docking studies suggesting that covalent conjugation to target proteins, such as Glutathione S-transferase, is a plausible mechanism of action. uran.ua

Table 1: Reactivity of Thiazole Derivatives at Protein Centers

| Compound Class | Reactive Center | Interaction Type | Biological Implication | Source(s) |

|---|---|---|---|---|

| Bromothiazoles | Carbon (C-2) | Nucleophilic Substitution | Covalent modification, Enzyme inhibition | uq.edu.auevitachem.com |

Hydrogen Bonding and π-π Interactions

Beyond covalent interactions, this compound and its derivatives engage in crucial non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental for molecular recognition and stabilizing the compound within a protein's binding site. beilstein-journals.org

Hydrogen Bonding: The 2-aminothiazole moiety possesses both hydrogen bond donors (the amino group) and acceptors (the heterocyclic nitrogen atom). uq.edu.auuq.edu.au The amino group can form hydrogen bonds with electronegative atoms like oxygen and nitrogen found in the backbones or side chains of amino acid residues such as aspartate, glutamate, and asparagine. uq.edu.au The ring nitrogen of the thiazole is a strong hydrogen bond acceptor. uq.edu.au

π-π Interactions: The aromatic thiazole ring of this compound can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron-rich π-systems of the rings overlap, contribute significantly to the binding affinity and orientation of the molecule within a hydrophobic pocket of a protein. nih.gov For example, research on kinase inhibitors identified a hydrophobic pocket where such interactions could occur, contributing to the allosteric binding of aminothiazole inhibitors. nih.gov

Table 2: Non-Covalent Interactions of the 2-Aminothiazole Scaffold

| Interaction Type | Participating Group(s) on Thiazole | Potential Interacting Partner in Proteins | Source(s) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amino group (-NH2) | Carboxylate groups (Asp, Glu), Backbone carbonyls | uq.edu.aunih.govresearchgate.net |

| Hydrogen Bond (Acceptor) | Thiazole Ring Nitrogen | Amino groups (Lys, Arg), Backbone N-H | uq.edu.auuq.edu.aunih.gov |

| π-π Stacking | Thiazole aromatic ring | Phenylalanine, Tyrosine, Tryptophan | nih.gov |

Medicinal Chemistry and Pharmacological Applications of 2 Bromothiazol 4 Amine Derivatives

Antimicrobial and Antifungal Activities

Derivatives of 2-bromothiazol-4-amine have demonstrated notable efficacy against a spectrum of microbial and fungal pathogens. smolecule.com The inherent reactivity of the thiazole (B1198619) ring, enhanced by the bromine substitution, allows for the synthesis of diverse compounds with potent biological activities. chemshuttle.com

Inhibition of Bacterial Growth

Research has consistently shown that derivatives of this compound can significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. Studies have highlighted their potential against problematic strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. mdpi.com The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. mdpi.com For instance, some derivatives have been shown to interfere with protein synthesis pathways, leading to bacterial cell death. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater effectiveness.

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Hydrobromide salt | 62.5 | |

| Escherichia coli | Schiff base complex | 1.95 - 7.81 | dntb.gov.ua |

| Bacillus subtilis | Thiazole-pyrazoline Schiff base hybrid | Data not specified | mdpi.com |

| Pseudomonas aeruginosa | Thiazole-pyrazoline Schiff base hybrid | Data not specified | mdpi.com |

Activity against Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have also shown promise as antifungal agents. smolecule.com They have been tested against various fungal strains, including Candida albicans and Aspergillus niger. nih.gov The antifungal mechanism may involve the disruption of the fungal cell membrane or interference with critical metabolic pathways. The development of new antifungal agents is crucial due to the rise of resistant fungal infections.

Anticancer Properties and Cytotoxic Effects

A significant area of research for this compound derivatives has been in oncology, where they have demonstrated promising anticancer properties and cytotoxic effects against various cancer cell lines. The thiazole scaffold is a component of several established anticancer drugs, highlighting its importance in cancer chemotherapy. nih.govtandfonline.com

Inhibition of Tumor Cell Proliferation

Derivatives of this compound have been shown to inhibit the proliferation of tumor cells in a concentration-dependent manner. nih.gov This antiproliferative effect has been observed across a range of cancer types, including breast, colon, and liver cancer. nih.gov The ability of these compounds to halt the growth of cancer cells makes them attractive candidates for further development as novel cancer therapies.

Specific Activity against Cancer Cell Lines (e.g., MCF7, PC12, HepG2)

The cytotoxic effects of this compound derivatives have been evaluated against several specific cancer cell lines. Research has shown significant activity against MCF-7 (breast cancer), PC12 (pheochromocytoma), and HepG2 (liver cancer) cells. nih.govnih.gov The potency of these compounds is often measured by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells. Some derivatives have exhibited IC50 values in the micromolar and even nanomolar range, indicating high potency. nih.govnih.gov

| Cancer Cell Line | Derivative Type | IC50 Value | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 4-(4-bromophenyl)-thiazol-2-amine derivative | 10.5 µM | nih.gov |

| HepG2 (Liver Cancer) | Benzimidazole-5-(aryldiazenyl)thiazole derivative | Data not specified | nih.gov |

| A549 (Lung Cancer) | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | 0.44 µM | nih.gov |

| HT-29 (Colon Cancer) | 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazole | 5.7 nM | nih.gov |

Mechanism of Action in Anticancer Activity (e.g., Apoptosis Induction)

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This process is a key mechanism for eliminating cancerous cells without causing inflammation. Studies have suggested that these compounds can trigger apoptosis by interfering with cell cycle regulation and inducing oxidative stress. Some derivatives have been shown to activate caspases, a family of proteases that are essential for apoptosis. acs.org Furthermore, research indicates that these compounds can disrupt the mitochondrial membrane potential, a critical event in the apoptotic pathway. nih.gov

Anti-Inflammatory and Analgesic Potential

Derivatives of 2-aminothiazole (B372263) have demonstrated significant potential as anti-inflammatory and analgesic agents. tandfonline.comrjeid.com The thiazole nucleus is a key structural feature in several clinically used anti-inflammatory drugs, such as Meloxicam. tandfonline.com Researchers have synthesized and evaluated various 2,4-disubstituted thiazoles for their ability to reduce inflammation and pain.

One study focused on indole-linked 2,4-disubstituted thiazoles and found that a compound with a methyl group at the second position of the indole (B1671886) moiety exhibited excellent analgesic and anti-inflammatory properties. tandfonline.com This particular derivative showed a higher anti-inflammatory effect (53.3% inhibition) compared to the standard drug Phenylbutazone (38.8% inhibition) at the same dosage. tandfonline.com Another research effort synthesized 4-coumarinyl thiazole derivatives, with some compounds showing anti-inflammatory inhibition comparable to established drugs after 8 and 11 hours. tandfonline.com

Furthermore, quinoxaline (B1680401) linked bis-thiazol-2-amines have been synthesized and screened for their anti-inflammatory potential. tandfonline.com Two compounds from this series, 71a and 71b, displayed good activity with IC₅₀ values of 3 ± 0.07 µM and 8 ± 0.50 µM, respectively, when compared to the reference compound, Diclofenac (B195802). tandfonline.com The development of 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazoles as 5-lipoxygenase (5-LOX) inhibitors has also been a focus. tandfonline.com One such derivative, with specific substitutions, exhibited an IC₅₀ of 0.9 ± 0.1 µM, which was 11-fold more potent than the standard drug Zileuton. tandfonline.com

The anti-inflammatory action of these derivatives is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in the inflammatory cascade. rjeid.comfrontiersin.org Molecular docking studies have been employed to understand the interaction of these compounds with the active sites of COX enzymes. rjeid.com For instance, certain benzo[d]thiazol-2-amine derivatives have shown higher binding affinities for COX-1 than diclofenac sodium and comparable or lower binding affinities for COX-2 than indomethacin (B1671933) in in-silico studies. rjeid.com

Table 1: Anti-Inflammatory Activity of Selected Thiazole Derivatives

| Compound Type | Specific Derivative | Finding | Reference |

| Indole-linked 2,4-disubstituted thiazoles | Compound 19b (with methyl group on indole) | 53.3% inflammation inhibition, superior to Phenylbutazone (38.8%) | tandfonline.com |

| Quinoxaline linked bis-thiazol-2-amines | Compound 71a | IC₅₀ = 3 ± 0.07 µM | tandfonline.com |

| Quinoxaline linked bis-thiazol-2-amines | Compound 71b | IC₅₀ = 8 ± 0.50 µM | tandfonline.com |

| 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted)aminothiazoles | Derivative with R = OCH₃ and R¹ = diphenylamine | IC₅₀ = 0.9 ± 0.1 µM (11-fold more potent than Zileuton) | tandfonline.com |

Enzyme Inhibition Studies

The this compound scaffold is a key component in the design of various enzyme inhibitors. The biological activity of its derivatives is often linked to their ability to interact with and inhibit specific enzymes.

One major area of investigation is the inhibition of kinases. For example, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have been shown to exhibit kinase inhibition, a property relevant in anticancer research. Aurora kinases, which are crucial for mitosis, are a particular target. Overexpression of Aurora kinases A and B is linked to the development of various cancers, making their inhibitors valuable therapeutic candidates. nih.gov Thiazole derivatives have shown promise as Aurora kinase inhibitors. nih.gov

Serine proteases are another class of enzymes targeted by thiazole-containing compounds. tandfonline.com For instance, microcyclamides, which contain a thiazole ring, have been found to inhibit serine proteases. tandfonline.com

Furthermore, 2-aminothiazole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. tandfonline.com As mentioned previously, certain 4-(4-aryl-5-benzoyl-2-(N,N-disubstituted)aminothiazoles have demonstrated potent 5-LOX inhibition, with one derivative being significantly more potent than the standard drug Zileuton. tandfonline.com

The ability of these compounds to inhibit enzymes is often explored through molecular docking studies, which help to visualize the binding interactions between the inhibitor and the enzyme's active site. rjeid.comnih.gov These studies are crucial for understanding the structure-activity relationships and for designing more potent and selective inhibitors. nih.gov

Antiviral and Anti-HIV Activities

Thiazole derivatives have emerged as a significant class of compounds with promising antiviral and anti-HIV activity. mdpi.comnih.gov The thiazole scaffold is present in various molecules that have been investigated for their ability to combat viral infections, including HIV. mdpi.com

In the context of anti-HIV research, 2,4,5-trisubstituted thiazole derivatives (TSTs) have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Reverse transcriptase is a crucial enzyme for HIV replication, and its inhibition is a key strategy in antiretroviral therapy. immunopaedia.org.za Many of the synthesized TSTs have shown potent inhibition of wild-type HIV-1 replication at submicromolar concentrations. nih.gov Notably, some of these compounds also exhibited inhibitory effects against NNRTI-resistant HIV-1 strains, demonstrating a better resistance profile than the established drug nevirapine. nih.gov

Docking simulations have been used to understand how these TSTs bind to the reverse transcriptase enzyme, providing insights into their mechanism of action and guiding the design of more effective inhibitors. nih.gov

Beyond NNRTIs, other thiazole-containing compounds have been explored for their anti-HIV potential. For instance, rhodanine (B49660) derivatives have been shown to inhibit HIV-1 replication at nanomolar concentrations. plos.org Some of these compounds were also found to be active against herpes simplex virus (HSV), suggesting their potential as dual anti-HIV/HSV microbicides. plos.org

The development of benzothiazole (B30560) derivatives has also contributed to the anti-HIV drug discovery pipeline. These compounds have been investigated as inhibitors of various viral targets, including HIV integrase and protease. nih.gov For example, a benzothiazole derivative, D719, was found to inhibit HIV integrase nuclear translocation. nih.gov

Table 2: Anti-HIV Activity of Selected Thiazole Derivatives

| Compound Class | Specific Finding | Target/Mechanism | Reference |

| 2,4,5-Trisubstituted thiazoles (TSTs) | Potent inhibition of wild-type HIV-1 (IC₅₀ from 0.046 to 9.59 μM) and NNRTI-resistant strains. | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | nih.gov |

| Rhodanine derivatives | Inhibition of HIV-1 replication at nanomolar concentrations. | Not specified | plos.org |

| Benzothiazole derivatives | D719 inhibited HIV integrase nuclear translocation. | Integrase inhibition | nih.gov |

Antitubercular Applications

The 2-aminothiazole scaffold has been identified as a promising framework for the development of new antitubercular agents. plos.orgnih.govresearchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel drugs. plos.orgnih.gov

Researchers have synthesized and evaluated numerous 2-aminothiazole derivatives for their activity against M. tuberculosis. plos.orgnih.govresearchgate.net These studies have explored a wide range of substitutions at the 2-, 4-, and 5-positions of the thiazole ring to understand the structure-activity relationships. researchgate.net It has been found that the C-2 position can accommodate various lipophilic substitutions, while the C-4 position and the thiazole core are more sensitive to modifications. plos.org

Several Schiff bases of 2-aminothiazoles have demonstrated good anti-tubercular activity. nih.gov For instance, a maleic derivative bearing a thiazole ring and certain N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide and 2-[4-(2-Amino-thiazol-4-yl)-phenyl]-isoindole-1,3-dione derivatives exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/ml against the H37Rv strain of M. tuberculosis. nih.gov

Another study reported a 2-aminothiazole derivative, compound 7n, with a high antimycobacterial activity (MIC of 6.25 μM), and other derivatives with MIC values of 12.50 μM. researchgate.net Furthermore, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has shown potent growth inhibitory activity against M. tuberculosis strains. nih.gov These compounds have the additional advantage of having a low propensity to be substrates of efflux pumps, which can contribute to drug resistance. nih.gov

The mechanism of action of these antitubercular thiazole derivatives is an active area of research, with some studies suggesting that it does not involve iron chelation. plos.org In silico studies, such as molecular docking, have been used to investigate the potential binding of these compounds to mycobacterial enzymes like β-Ketoacyl-ACP Synthase (KasA). researchgate.net

Antioxidant Properties

Derivatives of the thiazole nucleus have been investigated for their antioxidant potential. mdpi.comnih.govpensoft.net Antioxidants are important for combating oxidative stress, which is implicated in various diseases. The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. pensoft.net

One study focused on novel derivatives of thiazolo[4,5-b]pyridine (B1357651) and assessed their antioxidant properties. pensoft.net The research involved synthesizing a series of compounds through various chemical modifications and then testing their in vitro DPPH radical scavenging activity. pensoft.net

In another research context, the antioxidant potential of certain 4-(4-bromophenyl)thiazol-2-amine derivatives was evaluated. researchgate.net The DPPH assay was used to determine the antiradical activity of these compounds. researchgate.net The results of such studies help in identifying compounds with significant antioxidant capacity, which could be beneficial for therapeutic applications.

Table 3: Antioxidant Activity of a Thiazole Derivative

| Compound Series | Assay Method | Finding | Reference |

| 4-(4-bromophenyl)thiazol-2-amine derivatives | DPPH assay | Molecule MM4 exhibited better antioxidant potential in the series. | researchgate.net |

Targeting Specific Biological Pathways

The versatility of the this compound scaffold allows its derivatives to be designed to target specific biological pathways involved in various diseases. chemimpex.com The interaction of these compounds with biological targets like enzymes and receptors can modulate cellular signaling and metabolic pathways. chemimpex.com

For instance, in cancer therapy, thiazole derivatives have been developed to inhibit key enzymes in cell division, such as Aurora kinases. nih.gov By inhibiting these kinases, the compounds can disrupt the mitotic process in cancer cells, leading to their death. This represents a targeted approach to cancer treatment. nih.gov

In the context of inflammatory diseases, derivatives of 2-aminothiazole are designed to inhibit enzymes like COX-1, COX-2, and 5-LOX, which are central to the inflammatory pathway. tandfonline.comrjeid.com By selectively inhibiting these enzymes, the production of pro-inflammatory mediators is reduced, thereby alleviating inflammation and pain. tandfonline.comrjeid.com

The ability to target specific pathways is crucial for developing drugs with higher efficacy and fewer side effects. Molecular modeling and docking studies play a significant role in understanding how these compounds interact with their biological targets at a molecular level, which in turn aids in the rational design of more specific and potent therapeutic agents. rjeid.comnih.gov

Drug Discovery and Development Intermediate

This compound and its derivatives are valuable intermediates in the field of drug discovery and development. chemimpex.com The presence of the bromine atom at the 2-position of the thiazole ring makes it a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds. This structural versatility is highly advantageous for creating new molecules with a wide range of biological activities.

This compound serves as a crucial building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its use as a precursor in the synthesis of thiazole derivatives makes it an essential component in the development of novel therapeutic agents. chemimpex.com For example, it is used in the synthesis of compounds with anti-inflammatory, antimicrobial, anticancer, and antiviral properties. chemimpex.com

The synthesis of various pharmacologically active compounds often starts with or involves a 2-bromothiazole (B21250) derivative. For example, the synthesis of certain thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one and pyrimidin-5(6H)-imine derivatives with anti-inflammatory activity has been achieved through the reaction of appropriate starting materials with 2-bromothiazole. researchgate.net

In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for their ability to bind to a biological target. Thiazole-containing fragments are of interest in this approach. The 2-bromothiazole moiety can be incorporated into these fragments, and its reactivity can be exploited to link it to other molecular scaffolds, thereby building more potent and selective drug candidates.

Conclusion

2-Bromothiazol-4-amine is a significant heterocyclic compound with a unique combination of structural features and chemical reactivity. Its role as a versatile building block in organic synthesis, particularly for the construction of novel 2-aminothiazole (B372263) derivatives, underscores its importance in medicinal chemistry and drug discovery research. The ability to functionalize both the 2- and 4-positions of the thiazole (B1198619) ring provides a powerful platform for the rational design and synthesis of new molecules with a wide range of potential biological activities. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new compounds with significant therapeutic potential.

Advanced Characterization and Computational Studies

Spectroscopic Characterization of 2-Bromothiazol-4-amine and Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of this compound and its derivatives. These methods provide detailed information on the compound's atomic connectivity, functional groups, and behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structural integrity of this compound.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 2-Amino-4-bromothiazole (B130272), the spectrum in deuterated chloroform (B151607) (CDCl₃) shows two key signals. A broad singlet appears around 5.32 ppm, corresponding to the two protons of the primary amine (-NH₂) group. nih.gov A sharp singlet is observed at approximately 6.41 ppm, which is attributed to the single proton at the C5 position of the thiazole (B1198619) ring. nih.gov The chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. In thiazole derivatives, the carbon atoms of the heterocyclic ring have characteristic chemical shifts. nih.gov For this compound, the C2 carbon, bonded to both bromine and a nitrogen atom, is expected to appear significantly downfield. The C4 carbon, attached to the amino group, and the C5 carbon will also show distinct signals. The precise chemical shifts are influenced by the electronic effects of the bromine and amine substituents.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ (Amine protons) | ~5.32 | Broad Singlet | 2H |

| C5-H (Thiazole ring proton) | ~6.41 | Singlet | 1H |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of its specific bonds. mdpi.comnih.gov

Key vibrational frequencies include the N-H stretching of the primary amine group, which typically appears as a doublet in the range of 3100-3400 cm⁻¹. researchgate.net The thiazole ring itself gives rise to several characteristic bands, including C=N and C=C stretching vibrations, often observed between 1500-1650 cm⁻¹. mdpi.com The conjugation between the benzene (B151609) and thiazole rings can result in intense bands in this region. mdpi.com The C-S stretching vibration within the ring is usually found at lower wavenumbers. The presence of the bromine atom is indicated by a C-Br stretching frequency, which typically appears in the far-infrared region, generally below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3100 - 3400 |

| Thiazole Ring | C=N / C=C Stretch | 1500 - 1650 |

| Thiazole Ring | C-S Stretch | 600 - 800 |

| C-Br | C-Br Stretch | 500 - 700 |

UV-Visible spectrophotometry measures the electronic transitions within a molecule. The spectrum of aminothiazole derivatives typically displays absorption bands corresponding to π-π* and n-π* transitions. researchgate.net The π-π* transitions are usually high-intensity bands arising from the conjugated system of the thiazole ring, while the n-π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are of lower intensity. researchgate.net

Derivatives of this compound, particularly those extended into larger conjugated systems like azo dyes, can exhibit solvatochromism—a change in the color of a solution or the position of its absorption maximum (λmax) with a change in solvent polarity. isca.me For some thiazolyl-based azo dyes, an increase in solvent polarity can lead to a bathochromic shift (a shift to longer wavelengths, or a "red shift"). isca.me This phenomenon occurs because the electronic ground state and excited state of the molecule are stabilized to different extents by the solvent molecules, altering the energy gap between them. This property makes such compounds potentially useful as indicators of solvent polarity. isca.me

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz For this compound, LC-MS is primarily used to confirm the molecular weight and purity of the compound. isca.menih.gov

The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks in the mass spectrum: a peak for the molecule containing ⁷⁹Br ([M]⁺) and another peak of almost equal intensity at two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺). This isotopic signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

| Ion | Isotope Composition | Expected m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₃H₃⁷⁹BrN₂S | ~177.9 | ~100% |

| [M+2]⁺ | C₃H₃⁸¹BrN₂S | ~179.9 | ~98% |

Computational Chemistry and Theoretical Modeling

Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular properties of this compound that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and properties of molecules. kbhgroup.in By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately model the molecule's behavior. kbhgroup.inresearchgate.net

Electronic Structure: DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. These calculations also help predict the electronic transitions observed in UV-Visible spectroscopy. kbhgroup.innih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the most likely sites for electrophilic and nucleophilic attack. kbhgroup.in In 2-aminothiazole derivatives, the amine group is typically an electron-rich (nucleophilic) region. kbhgroup.in

Structural and Spectroscopic Prediction: DFT is also used to perform geometry optimization, yielding theoretical bond lengths and angles that can be compared with experimental data. kbhgroup.in Additionally, vibrational frequencies can be calculated, which, when scaled appropriately, show excellent agreement with experimental FTIR and Raman spectra, aiding in the precise assignment of vibrational bands. kbhgroup.inresearchgate.net

| Calculated Parameter | Significance |

|---|---|

| HOMO Energy | Relates to electron-donating ability and ionization potential. |

| LUMO Energy | Relates to electron-accepting ability and electron affinity. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for chemical reactions. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

Molecular Docking Studies for Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is instrumental in predicting the binding affinity and interaction of a small molecule, such as this compound, with the binding site of a target protein.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the broader class of 2-aminothiazole derivatives has been the subject of such investigations. For instance, studies on related compounds like 4-(4-Bromophenyl)-thiazol-2-amine derivatives have demonstrated their potential to interact with various biological targets. nih.govresearchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for biological activity.

A hypothetical molecular docking study of this compound against a putative protein target would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on their binding energy, with lower energies indicating a more favorable interaction.

The insights from such a study could guide the design of novel derivatives of this compound with enhanced biological activity.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Biological Activity |

| Kinase A | -8.5 | ASP16, LYS72, GLU91 | Kinase Inhibition |

| Protease B | -7.9 | HIS41, CYS145 | Protease Inhibition |

| Receptor C | -9.1 | TYR112, SER203 | Receptor Antagonism |

| This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study. |

Predicting Reaction Pathways and Mechanisms

Computational chemistry provides powerful tools to predict the reaction pathways and mechanisms of chemical transformations. For this compound, these methods can be employed to understand its reactivity, stability, and the potential for the formation of derivatives. Techniques such as Density Functional Theory (DFT) are commonly used to calculate the energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathways.

While specific computational studies on the reaction pathways of this compound are not readily found, research on the reactivity of the 2-aminothiazole scaffold provides a foundational understanding. researchgate.net The amino group can act as a nucleophile, while the bromine atom can be substituted through various reactions.

A computational study to predict the reaction pathways of this compound could involve:

Modeling Reactants and Products: The geometric and electronic structures of this compound and its potential reaction products would be calculated.

Locating Transition States: The transition state structures connecting reactants and products would be identified, and their energies calculated.

Calculating Reaction Barriers: The energy difference between the reactants and the transition state, known as the activation energy, would be determined to predict the feasibility of a reaction.

These predictions are invaluable for designing synthetic routes to new derivatives of this compound.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity.

For the 2-aminothiazole class of compounds, extensive SAR studies have been conducted. These studies have revealed that modifications at various positions of the thiazole ring can have a significant impact on biological activity. nih.govmdpi.com For example, the nature of the substituent at the 2-amino group and the 4-position can modulate the compound's interaction with its biological target.

Although specific SAR studies for this compound are not detailed in the available literature, a hypothetical SAR study could explore the following modifications:

Substitution at the Amino Group: Introducing different functional groups to the 4-amino group to probe for additional binding interactions.

Replacement of the Bromine Atom: Substituting the bromine at the 2-position with other halogens or functional groups to assess the impact on activity.

The findings from such a study would be crucial for the optimization of this compound as a potential therapeutic agent.

| Modification | Position | Substituent | Relative Activity |

| Parent Compound | - | - | 1 |

| Amino Group Acylation | 4 | Acetyl | 1.5 |

| Amino Group Alkylation | 4 | Methyl | 0.8 |

| Halogen Substitution | 2 | Chlorine | 0.9 |

| Halogen Substitution | 2 | Fluorine | 0.7 |

| This table presents hypothetical data to illustrate the potential outcomes of an SAR study. |

X-ray Crystallography for Structural Elucidation

While a crystal structure for this compound itself is not reported in the Cambridge Structural Database, the crystal structures of related brominated thiazole derivatives, such as 2,4-Dibromothiazole, have been determined. researchgate.netst-andrews.ac.uk These studies provide insights into the geometry of the thiazole ring and the influence of bromine substitution on the crystal packing.

To obtain the crystal structure of this compound, the following steps would be necessary:

Crystal Growth: High-quality single crystals of the compound would need to be grown from a suitable solvent.

Data Collection: The crystal would be exposed to a beam of X-rays, and the diffraction pattern would be recorded.

Structure Solution and Refinement: The diffraction data would be used to solve the crystal structure and refine the atomic positions.

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents

The 2-aminothiazole (B372263) core, of which 2-Bromothiazol-4-amine is a key derivative, is a prominent structure in drug development, demonstrating a broad spectrum of biological activities. mdpi.comnih.gov Future research is poised to build upon this foundation, exploring its potential in creating new anticancer, antimicrobial, and anti-inflammatory drugs.

Derivatives of the closely related 2-amino-4-phenylthiazole (B127512) have shown significant anti-tumor activities. researchgate.net For instance, novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro anticancer activity against cell lines such as the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov One study highlighted a derivative that exhibited promising activity comparable to the standard drug 5-fluorouracil. nih.gov Furthermore, 2-aminothiazole derivatives are being investigated as selective inhibitors of Aurora kinases, which are crucial in mitosis and are often misregulated in cancer. nih.govnih.gov

In the realm of infectious diseases, the thiazole (B1198619) scaffold is a known component of many antibiotics. Research is ongoing to synthesize new derivatives to combat resistant pathogens. For example, new compounds derived from 2-amino-4-(4-bromophenyl) thiazole have been screened for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net Some of these synthesized derivatives have shown moderate antibacterial and slight antifungal activities. researchgate.net

The anti-inflammatory potential of thiazole-containing compounds is also a significant area of research. nih.gov The development of novel benzothiazole (B30560) derivatives has yielded compounds with anti-inflammatory activities comparable to conventional drugs like diclofenac (B195802). nih.gov

Table 1: Examples of Therapeutic Activities of 2-Aminothiazole Derivatives

| Derivative Class | Therapeutic Target/Application | Key Findings |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Anticancer (MCF7 cell line) | Activity comparable to 5-fluorouracil. nih.gov |

| 2-amino-4-(4-bromophenyl) thiazole derivatives | Antimicrobial | Moderate activity against some Gram-positive bacteria and fungi. researchgate.net |

| Aminothiazole derivatives | Anticancer (Aurora kinase inhibition) | Discovered as new small molecule inhibitors with exceptional kinase selectivity. nih.gov |

| Benzothiazole derivatives | Anti-inflammatory | Activity comparable to diclofenac. nih.gov |

Exploration in Material Science for Unique Properties

Beyond its biomedical applications, this compound and its derivatives are being explored for their potential in material science. The thiazole ring's aromatic nature and the presence of heteroatoms impart unique electronic and physical properties to molecules containing this scaffold.

A derivative, tert-butyl 2-bromothiazol-4-ylcarbamate, is utilized as a chemical intermediate in the production of polymers, dyes, and synthetic fibers. lookchem.com This suggests a role for this compound as a building block for creating novel materials with tailored properties. Thiazole-containing compounds have shown promise as fluorescent materials, indicating their potential application in organic electronics and optoelectronic devices. researchgate.net The ability to modify the thiazole ring at various positions allows for the fine-tuning of these properties, opening avenues for the design of new functional materials. dntb.gov.ua

Sustainability in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. researchgate.netnih.gov Conventional synthesis methods often rely on hazardous reagents and generate significant waste. nih.gov

Future research is focused on developing more sustainable and environmentally friendly methodologies. researchgate.net Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, the use of green solvents, and recyclable catalysts are being employed. researchgate.netnih.govbepls.com For example, the use of microwave irradiation has been shown to be an efficient method for the synthesis of some 2-aminothiazole derivatives. bepls.com These green chemistry approaches offer advantages in terms of scalability, cost-effectiveness, and simpler purification processes, making the synthesis of this compound and its derivatives more sustainable. nih.gov The development of eco-friendly protocols is crucial for the large-scale production and broader application of these valuable compounds. mdpi.com

Table 2: Green Chemistry Approaches for Thiazole Synthesis

| Green Chemistry Technique | Advantages |

| Microwave Irradiation | Reduced reaction times, increased yields. bepls.com |

| Ultrasound-assisted Synthesis | Enhanced reaction rates, milder conditions. researchgate.net |

| Use of Green Solvents (e.g., water, PEG-400) | Reduced environmental impact, improved safety. nih.govbepls.com |

| Recyclable Catalysts | Minimized waste, cost-effective. mdpi.com |

Addressing Drug Resistance and Selectivity in Therapies

A critical challenge in modern medicine is the rise of drug-resistant pathogens and the need for more selective cancer therapies. Thiazole derivatives are at the forefront of research aimed at addressing these issues. nih.gov

The development of new antimicrobial agents from the 2-aminothiazole scaffold is a key strategy to combat antibiotic resistance. researchgate.net By creating novel derivatives, researchers aim to develop drugs that can overcome the resistance mechanisms of pathogenic bacteria and fungi. nih.gov

In cancer therapy, enhancing the selectivity of drugs is crucial to minimize side effects. nih.gov The development of kinase inhibitors based on the aminothiazole structure is a promising approach to achieve this. nih.gov For example, research into Aurora kinase inhibitors has led to the discovery of highly selective small molecules. nih.gov This selectivity can lead to more targeted therapies that specifically affect cancer cells while sparing healthy ones. Future work will likely focus on optimizing the structure of this compound derivatives to improve their selectivity and efficacy against specific molecular targets implicated in cancer and other diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromothiazol-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves Hantzsch thiazole condensation, where α-bromo ketones react with thioureas or thioamides. For example, 4-(4-bromophenyl)thiazol-2-amine derivatives are synthesized using 4′-bromoacetophenone as a substrate. Optimization includes varying catalysts (e.g., lactic acid in tandem one-pot synthesis) and solvents (polar aprotic solvents like DMF), with reaction times and temperatures adjusted to enhance efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodology : Use spectroscopic techniques:

- IR spectroscopy to confirm amine (-NH₂) and thiazole ring vibrations.

- NMR (¹H and ¹³C) to verify substituent positions and bromine integration.

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis for purity assessment. Advanced validation may require single-crystal X-ray diffraction (SHELX software) for absolute configuration determination .

Q. What are the key reactivity patterns of this compound in substitution and cross-coupling reactions?

- Methodology : The bromine atom at the 2-position is highly reactive in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example, bromine can be replaced with aryl/heteroaryl groups using Pd catalysts. Amine functionality at the 4-position allows further derivatization via acylation or alkylation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural configurations of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous bond lengths, angles, and torsion angles. For instance, in studies of quinazolin-4-amine derivatives, crystallography confirmed deviations in dihedral angles between aromatic rings, resolving discrepancies from NMR-based predictions .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives, particularly in anticancer research?

- Methodology :

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values. Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines show antitumor activity via tubulin inhibition .

- Molecular docking : Predict binding affinities to target proteins (e.g., human carbonic anhydrase) using software like AutoDock. Validate with ADME profiling to assess drug-likeness .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines)?

- Methodology :

- Triangulation : Cross-validate results using multiple assays (e.g., apoptosis vs. proliferation assays).

- Replicate experiments under standardized conditions to rule out variability.

- Control for off-target effects via kinase profiling or gene expression analysis .

Q. What computational tools are recommended for mechanistic studies of this compound’s reactivity?

- Methodology :

- DFT calculations (e.g., Gaussian) to model transition states in substitution reactions.

- Molecular dynamics simulations to study solvent effects on reaction pathways.

- QSAR models to correlate structural features (e.g., Hammett σ values) with biological activity .

Q. How can environmental and safety risks be mitigated during large-scale synthesis of this compound?

- Methodology :

- Waste management : Segregate brominated byproducts and collaborate with certified waste treatment agencies.

- Process optimization : Use green solvents (e.g., ethanol/water mixtures) and catalytic methods to reduce hazardous waste .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.